molecular formula C8H14O2 B3057602 4-Hexenoic acid, 2,5-dimethyl- CAS No. 82898-13-3

4-Hexenoic acid, 2,5-dimethyl-

Cat. No. B3057602
CAS RN: 82898-13-3
M. Wt: 142.2 g/mol
InChI Key: RHOVEHOUFDXMJJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

“4-Hexenoic acid, 2,5-dimethyl-” is a chemical compound with the molecular formula C8H14O2 . It is also known by other names such as 2,5-Dimethyl-4-hexenoic acid .


Molecular Structure Analysis

The molecular structure of “4-Hexenoic acid, 2,5-dimethyl-” consists of 8 carbon atoms, 14 hydrogen atoms, and 2 oxygen atoms . The average mass of the molecule is 142.196 Da and the monoisotopic mass is 142.099380 Da .


Physical And Chemical Properties Analysis

“4-Hexenoic acid, 2,5-dimethyl-” has a molecular formula of C8H14O2 . The average mass of the molecule is 142.196 Da and the monoisotopic mass is 142.099380 Da .

Scientific Research Applications

Photoisomerization and Synthesis Applications

  • Photoisomerization: 4-Methyl-2-(E)-pentenoic acid and 5-methyl-2-(E)-hexenoic acid can transform into corresponding β,γ-unsaturated isomers through irradiation at 254 nm. This process is part of studying photoisomerization in α, β-unsaturated carboxylic acids (Biot, Keukeleire, & Verzele, 2010).
  • Synthesis of Furanone Derivatives: The synthesis of 5,5-dimethyl-2(5H)-furanone via photochemically induced lactonization of 4-hydroxy-4-methyl-2-(E)-pentenoic acid demonstrates another application in organic synthesis (Biot, Keukeleire, & Verzele, 2010).

Food Chemistry and Aroma Studies

  • Formation of Alkoxy Derivatives: The reaction of 2,5-dimethyl-4-hydroxy-3(2H)-furanone (DHF) with aliphatic alcohols under strong acid catalysis produces 4-alkoxy derivatives. This process could occur in foods containing both DHF and alcohols, although these derivatives are relatively weak odorants (Buttery & Ling, 1996).

Oxidation and Decomposition Product Analysis

  • Oxidation Studies: The oxidation of compounds like methyl 3-hexenoate, methyl 2-hexenoate, 3-hexenoic, and 3-octenoic acid results in various aldehydes, ketones, shorter chain acids or esters, hydroxy-derivatives, and dimers among the oxidation products. Such studies help in understanding the thermal oxidation mechanisms of mono-unsaturated short chain fatty acids (Whitlock & Nawar, 1976).

Applications in Organic Synthesis

  • Epoxidation of Alkenes with Iron Complexes: The addition of carboxylic acids enhances the rate and selectivity of alkene oxidations catalyzed by iron complexes, with applications in the oxidation of acids like 5-hexenoic acid (Morris et al., 2014).

Novel Reactions and Regiochemistry

  • Regiochemistry in Singlet Oxygen Reactions: The photooxidations of various acid salts, including cis-3-hexenoic acid salt, highlight how the allylic hydrogen position affects the resulting hydroperoxide products. This provides insights into stabilizing interactions in such reactions (Stensaas, Bajaj, & Al-Turk, 2005).

Safety and Hazards

The safety data sheet for 4-Hexenoic acid suggests that it causes burns of eyes, skin, and mucous membranes . It is recommended to avoid breathing its mist, gas, or vapours, and to avoid contact with skin and eyes . Use of personal protective equipment, including chemical impermeable gloves, is advised .

properties

IUPAC Name

2,5-dimethylhex-4-enoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H14O2/c1-6(2)4-5-7(3)8(9)10/h4,7H,5H2,1-3H3,(H,9,10)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RHOVEHOUFDXMJJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CC=C(C)C)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H14O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90338541
Record name 4-Hexenoic acid, 2,5-dimethyl-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90338541
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

142.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

82898-13-3
Record name 4-Hexenoic acid, 2,5-dimethyl-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90338541
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
4-Hexenoic acid, 2,5-dimethyl-
Reactant of Route 2
4-Hexenoic acid, 2,5-dimethyl-
Reactant of Route 3
4-Hexenoic acid, 2,5-dimethyl-
Reactant of Route 4
4-Hexenoic acid, 2,5-dimethyl-
Reactant of Route 5
4-Hexenoic acid, 2,5-dimethyl-
Reactant of Route 6
4-Hexenoic acid, 2,5-dimethyl-

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.